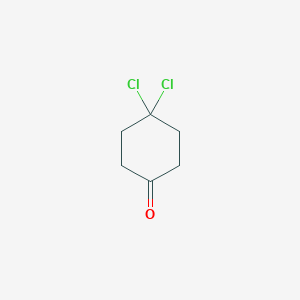

4,4-Dichlorocyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8Cl2O |

|---|---|

Molecular Weight |

167.03 g/mol |

IUPAC Name |

4,4-dichlorocyclohexan-1-one |

InChI |

InChI=1S/C6H8Cl2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2 |

InChI Key |

NMSUHIFJYNUBQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1=O)(Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Comprehensive Reactivity Profiling of 4,4 Dichlorocyclohexanone

Mechanistic Investigations of 4,4-Dichlorocyclohexanone Formation

The introduction of two chlorine atoms at the C4 position of a cyclohexanone (B45756) ring is a non-trivial transformation that cannot be explained by conventional alpha-halogenation pathways. The following sections explore plausible mechanistic routes to this intriguing molecule.

Enolate-Mediated Halogenation Pathways

While enolates are the key intermediates in the alpha-halogenation of ketones, their direct involvement in the formation of this compound is not straightforward. Standard enolization of cyclohexanone under either acidic or basic conditions leads to the formation of an enol or enolate with a double bond between C1 and C2 or C1 and C6. Subsequent reaction with a chlorinating agent would therefore be expected to occur at the alpha-position (C2 or C6).

For halogenation to occur at the C4 position via an enolate-type mechanism, a rearranged or alternative enolate structure would be required. One speculative pathway could involve a series of proton transfers and rearrangements, although such a mechanism is not commonly observed and would likely be energetically unfavorable. At present, there is a lack of direct experimental evidence in the scientific literature to support an enolate-mediated mechanism for the direct formation of this compound from cyclohexanone.

Radical Mechanisms in Dichlorination Processes

Free radical halogenation is a well-established method for the functionalization of alkanes. In the context of cyclohexanone, a radical mechanism for dichlorination at the C4 position would likely proceed through the following steps:

Initiation: Generation of chlorine radicals (Cl•) from a chlorine source, typically through the input of UV light or a radical initiator.

Propagation:

Abstraction of a hydrogen atom from the C4 position of the cyclohexanone ring by a chlorine radical, forming a cyclohexanon-4-yl radical and hydrogen chloride (HCl). The stability of this secondary radical would be a key factor in the regioselectivity of this step.

Reaction of the cyclohexanon-4-yl radical with a molecule of chlorine (Cl₂) to yield 4-chlorocyclohexanone and a new chlorine radical.

Subsequent abstraction of the remaining hydrogen atom at the C4 position of 4-chlorocyclohexanone by a chlorine radical to form a 4-chloro-cyclohexanon-4-yl radical.

Reaction of this radical with Cl₂ to afford this compound and another chlorine radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a stable, non-radical product.

This pathway is plausible, as free radical reactions are known to occur at positions other than the alpha-carbon in carbonyl compounds. However, the selectivity of such a reaction would be a critical consideration, as hydrogen abstraction could also occur at other positions on the ring (C2, C3), leading to a mixture of chlorinated products.

Acid-Catalyzed Chlorination Mechanisms

Acid-catalyzed halogenation of ketones typically proceeds through an enol intermediate, leading to alpha-substitution. A direct acid-catalyzed mechanism for the formation of this compound is difficult to envision. While protonation of the carbonyl oxygen activates the ring towards nucleophilic attack, it does not inherently direct chlorination to the C4 position.

An alternative, though speculative, acid-catalyzed route could involve the formation of a protonated carbonyl species that undergoes a rearrangement or hydride shift to generate a carbocation at the C4 position. This carbocation could then be trapped by a chloride ion. A second iteration of this process would be required for the introduction of the second chlorine atom. This proposed mechanism would likely be fraught with challenges, including competing reactions and the energetic unfavorability of certain intermediates. As with enolate-mediated pathways, there is a scarcity of documented evidence for a direct acid-catalyzed route to this compound.

Nucleophilic Reactivity of this compound

The presence of both a carbonyl group and a gem-dichloro functionality makes this compound an interesting substrate for nucleophilic reactions. Nucleophiles can potentially attack at the electrophilic carbonyl carbon, the alpha-carbons, or the dichlorinated carbon center.

Substitution Reactions at the Carbonyl Alpha-Positions

The alpha-carbons (C2 and C6) of this compound bear protons that can be abstracted by a base to form an enolate. This enolate can then react with various electrophiles in a typical alpha-substitution reaction.

Table 1: Potential Alpha-Substitution Reactions of this compound

| Reagent | Expected Product | Reaction Type |

| 1. LDA, 2. CH₃I | 2-Methyl-4,4-dichlorocyclohexanone | Alkylation |

| NaOEt, C₆H₅CHO | 2-(Phenyl(hydroxy)methyl)-4,4-dichlorocyclohexanone | Aldol (B89426) Addition |

| Br₂/AcOH | 2-Bromo-4,4-dichlorocyclohexanone | Halogenation |

Note: The regioselectivity of these reactions (mono- vs. di-substitution and C2 vs. C6) would depend on the specific reaction conditions and the nature of the electrophile.

The electron-withdrawing nature of the chlorine atoms at C4 might have a modest electronic effect on the acidity of the alpha-protons, but this is not expected to fundamentally alter the course of enolate formation and subsequent reactions.

Nucleophilic Attack at the Dichlorinated Carbon Center

The carbon atom bearing two chlorine atoms (C4) is a potential site for nucleophilic attack. However, direct nucleophilic substitution at a saturated carbon center (an Sₙ2 reaction) is generally difficult and requires a good leaving group. In this case, the chloride ion is a reasonably good leaving group.

A strong nucleophile could potentially displace one or both of the chlorine atoms. However, several factors could complicate this process:

Steric Hindrance: The two chlorine atoms and the cyclohexyl ring may sterically hinder the approach of the nucleophile.

Elimination Reactions: The presence of adjacent protons could lead to elimination reactions (E2) under basic conditions, resulting in the formation of a cyclohexenone derivative.

Favorskii Rearrangement: In the presence of a strong base, ketones with alpha-halogens can undergo a Favorskii rearrangement. While the halogens in this compound are not in the alpha-position, the possibility of base-induced rearrangements should be considered, potentially leading to ring-contracted products.

Table 2: Plausible Reactions at the Dichlorinated Carbon of this compound

| Nucleophile/Reagent | Potential Product(s) | Plausible Reaction Type(s) |

| NaCN | 4-Chloro-4-cyanocyclohexanone, 4,4-dicyanocyclohexanone | Nucleophilic Substitution |

| NaOMe/MeOH | 4-Chloro-4-methoxycyclohexanone, 4,4-dimethoxycyclohexanone | Nucleophilic Substitution |

| t-BuOK | 4-Chlorocyclohex-3-en-1-one | Elimination (E2) |

It is important to note that the reactivity at the C4 position would be in competition with reactions at the carbonyl group and the alpha-positions. The outcome of a given reaction would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Rearrangement Reactions Involving this compound Scaffolds

The reactivity of this compound in rearrangement reactions is significantly influenced by the presence of the geminal dichloro group at the 4-position. This substitution pattern precludes some classical rearrangement pathways while potentially enabling others under specific conditions.

Favorskii-Type Rearrangements and Analogous Cyclohexanone Contractions

The Favorskii rearrangement is a notable reaction of α-halo ketones, which, in the case of cyclic substrates, results in a ring contraction to form a carboxylic acid derivative. ddugu.ac.inwikipedia.orgorganicreactions.orgnrochemistry.com This transformation typically proceeds through the formation of a cyclopropanone (B1606653) intermediate after treatment with a base. wikipedia.org

For this compound, a classical Favorskii rearrangement is not feasible. The reaction requires at least one halogen atom to be in the α-position (adjacent to the carbonyl group) to enable the intramolecular cyclization to a cyclopropanone. Since this compound possesses chlorine atoms at the γ-position, it does not meet the structural requirements for this pathway.

While the direct Favorskii rearrangement of this compound is not observed, analogous ring contractions in cyclohexanone systems are well-documented for substrates with the appropriate α-halo substitution. For instance, 2-chlorocyclohexanone readily undergoes a Favorskii rearrangement to produce cyclopentanecarboxylic acid derivatives. The reaction of α,α'-dihaloketones can also proceed via a Favorskii-type mechanism to yield α,β-unsaturated esters or acids. ddugu.ac.inwikipedia.org However, these examples underscore the necessity of the α-halo ketone moiety, which is absent in the 4,4-dichloro substituted scaffold.

Other Skeletal Rearrangements Induced by the Dichloro Substitution

Skeletal rearrangements often proceed through carbocation intermediates, where a substituent migrates to an adjacent electron-deficient center. masterorganicchemistry.com In principle, the this compound framework could be induced to undergo such rearrangements under acidic conditions that promote the formation of a carbocation.

Reductive Transformations of this compound

The this compound molecule offers two primary sites for reduction: the carbonyl group and the carbon-chlorine bonds. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Chemoselective Reduction of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a hydroxyl group without affecting the gem-dichloro functionality. This transformation is typically achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose, as it is a chemoselective agent for the reduction of aldehydes and ketones and does not typically reduce carbon-halogen bonds under standard conditions. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding alcohol.

The expected product of this reduction is 4,4-dichlorocyclohexanol. The stereochemical outcome of the reduction, leading to either the cis or trans isomer of the alcohol, is influenced by factors such as the solvent and the steric hindrance around the carbonyl group. vu.nl

| Reagent | Substrate | Product | Conditions |

| Sodium Borohydride (NaBH₄) | This compound | 4,4-Dichlorocyclohexanol | Protic solvent (e.g., Methanol (B129727), Ethanol) |

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of one or both chlorine atoms from the 4-position. This can be achieved through various methods, which may or may not be accompanied by the reduction of the carbonyl group.

Using Metal Reductants: Active metals, such as zinc, are commonly used for the reductive dehalogenation of alkyl halides. wikipedia.orgorganic-chemistry.org Treatment of this compound with zinc dust in a suitable solvent like acetic acid would be expected to lead to the stepwise or complete removal of the chlorine atoms to yield cyclohexanone. This type of reaction proceeds through single electron transfer from the metal surface to the carbon-halogen bond.

Catalytic Hydrogenation: This method can be versatile, as the outcome depends on the catalyst, solvent, and reaction conditions. princeton.edu Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas can lead to the hydrogenolysis of the C-Cl bonds, resulting in the formation of cyclohexanone. rsc.org Under more forcing conditions or with different catalysts (e.g., platinum or rhodium), both the C-Cl bonds and the carbonyl group may be reduced, yielding cyclohexanol. The selectivity of catalytic hydrogenation can sometimes be tuned to favor one pathway over the other.

| Reagent/Catalyst | Substrate | Major Product(s) | Notes |

| Zinc (Zn) | This compound | Cyclohexanone | Dehalogenation of the C-Cl bonds. |

| H₂ / Pd/C | This compound | Cyclohexanone | Selective hydrogenolysis of C-Cl bonds is possible. |

| H₂ / PtO₂ or Rh/C | This compound | Cyclohexanol | Reduction of both carbonyl and C-Cl bonds. |

Oxidative Transformations of this compound

The primary oxidative transformation for a cyclic ketone like this compound is the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the former carbonyl carbon. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. nih.gov

In the Baeyer-Villiger oxidation of unsymmetrical ketones, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that is more capable of stabilizing a positive charge preferentially migrates. For cyclohexanones, the migration of a secondary alkyl group occurs. organic-chemistry.org In the case of this compound, the two carbons adjacent to the carbonyl (C2 and C6) are chemically equivalent. Therefore, the oxidation is expected to yield a single lactone product.

The product of the Baeyer-Villiger oxidation of this compound would be 5,5-dichlorooxepan-2-one, a seven-membered lactone. The electron-withdrawing effect of the chlorine atoms can influence the reaction rate but is not expected to change the fundamental outcome of the reaction.

| Reagent | Substrate | Product | Reaction Type |

| Peroxyacid (e.g., m-CPBA) | This compound | 5,5-Dichlorooxepan-2-one | Baeyer-Villiger Oxidation |

Regioselectivity and Stereoselectivity in this compound Reactions

The presence of two chlorine atoms at the C-4 position of the cyclohexanone ring introduces significant electronic and steric effects that profoundly influence the regioselectivity and stereoselectivity of its reactions. These effects modulate the reactivity of the carbonyl group and the adjacent α-carbons, leading to specific outcomes in reactions such as enolate formation and nucleophilic additions.

Control of Regiochemical Outcomes

The regioselectivity of reactions involving this compound is primarily concerned with the selective formation of one of two possible enolates: the kinetic enolate or the thermodynamic enolate. The formation of these regioisomers is governed by the choice of base, solvent, and temperature.

Kinetic vs. Thermodynamic Enolate Formation:

Unsymmetrical ketones can form two different enolates through deprotonation at the α-carbons. quimicaorganica.org The kinetic enolate is formed faster and results from the removal of the more sterically accessible α-proton. youtube.com In contrast, the thermodynamic enolate is the more stable enolate, typically having a more substituted double bond. youtube.com

For this compound, the α-protons at C-2 and C-6 are chemically equivalent in the absence of other substituents. However, the principles of kinetic and thermodynamic control become critical when the ring is further substituted. The gem-dichloro group at C-4 exerts a significant electron-withdrawing inductive effect, which increases the acidity of the α-protons, making enolate formation favorable.

The conditions for controlling enolate formation are well-established:

Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium diisopropylamide - LDA), aprotic solvents (e.g., Tetrahydrofuran - THF), and low temperatures (e.g., -78 °C). These conditions promote rapid, irreversible deprotonation of the least sterically hindered α-proton. quimicaorganica.org

Thermodynamic Control: Favored by weaker bases (e.g., sodium hydride), protic solvents, and higher temperatures. These conditions allow for equilibration between the kinetic and thermodynamic enolates, leading to a predominance of the more stable regioisomer. erpublications.com

The regioselective formation of enolates is a critical step in many carbon-carbon bond-forming reactions, and understanding the interplay of steric and electronic factors is essential for predicting the outcome of subsequent alkylation or acylation reactions.

Interactive Data Table: Conditions for Regioselective Enolate Formation

| Control Type | Base | Solvent | Temperature | Outcome |

| Kinetic | Strong, hindered (e.g., LDA) | Aprotic (e.g., THF) | Low (e.g., -78 °C) | Less substituted, faster-formed enolate |

| Thermodynamic | Weaker (e.g., NaH) | Protic or Aprotic | Higher (e.g., 25 °C) | More substituted, more stable enolate |

Stereochemical Implications of the Dichlorocyclohexanone Structure

The stereochemical outcome of reactions at the carbonyl carbon of this compound is largely dictated by the conformational preferences of the six-membered ring and the trajectory of the incoming nucleophile. The chair conformation is the most stable arrangement for the cyclohexane (B81311) ring, and the substituents can occupy either axial or equatorial positions. pressbooks.pub

Nucleophilic Addition and Facial Selectivity:

Nucleophilic attack on the carbonyl carbon of a cyclohexanone derivative can occur from two faces: the axial face or the equatorial face. The facial selectivity of this addition is influenced by a combination of steric and stereoelectronic effects. acs.org

Axial Attack: Leads to the formation of an equatorial alcohol. This pathway is generally favored by small, unhindered nucleophiles as it avoids steric repulsion with the axial hydrogens at C-3 and C-5. acs.org

Equatorial Attack: Results in the formation of an axial alcohol. This approach is often favored by bulky nucleophiles to minimize steric interactions with the ring system. acs.org

The presence of the gem-dichloro group at the C-4 position introduces both steric bulk and strong electronic effects that can influence the facial selectivity. The electron-withdrawing nature of the chlorine atoms can affect the electronic properties of the carbonyl group and the transition state energies for nucleophilic attack. Remote substituents are known to exert electrostatic effects that can influence the stereoselectivity of nucleophilic additions to cyclohexanones.

Conformational Effects on Reactivity:

The 4,4-dichloro-substituted ring of this compound exists predominantly in a chair conformation. The rate of chair-chair interconversion is rapid at room temperature. pressbooks.pub However, the energetic preference for a particular chair conformation can influence the ground-state geometry and, consequently, the transition state of a reaction. The steric hindrance posed by the two chlorine atoms can disfavor certain reaction pathways.

Computational studies on substituted cyclohexanones have shown that the stereoselectivity of hydride reductions can be influenced by the substrate's conformation, with twist-boat conformers sometimes playing a role in the reaction pathway. acs.org While specific computational studies on this compound are not widely available, the general principles derived from studies on other substituted cyclohexanones provide a framework for understanding its reactivity. The interplay of steric hindrance from the C-4 dichlorides and the electronic modulation of the carbonyl group's reactivity are key determinants of the stereochemical outcome of its reactions.

Interactive Data Table: Factors Influencing Stereoselectivity in Nucleophilic Addition to Cyclohexanones

| Factor | Influence on Stereochemical Outcome |

| Nucleophile Size | Small nucleophiles tend to favor axial attack, while bulky nucleophiles favor equatorial attack. acs.org |

| Substituent Position | Axial substituents can sterically hinder axial attack. |

| Electronic Effects | Electron-withdrawing groups can alter the electrophilicity of the carbonyl carbon and the stability of transition states. |

| Solvent | The solvent can influence the aggregation state and reactivity of the nucleophile. |

| Temperature | Can affect the ratio of kinetic to thermodynamic products in reversible additions. |

Derivatization Strategies and Advanced Synthetic Applications of 4,4 Dichlorocyclohexanone

Development of Complex Molecular Architectures from 4,4-Dichlorocyclohexanone

The inherent functionality of this compound provides a robust platform for generating intricate molecular designs through skeletal reorganization and the incorporation of new ring systems.

Transformations that alter the size of the carbocyclic ring are fundamental strategies for accessing novel scaffolds. This compound is a potential substrate for both ring contraction and expansion methodologies.

Ring Contraction: The most prominent reaction for the ring contraction of cyclic α-halo ketones is the Favorskii rearrangement. researchgate.netstereoelectronics.org This reaction typically occurs in the presence of a base (such as an alkoxide or hydroxide) and proceeds through a cyclopropanone (B1606653) intermediate. researchgate.net For a substrate like this compound, treatment with a base such as sodium methoxide (B1231860) would be expected to induce a rearrangement, leading to the formation of a five-membered ring. The reaction mechanism involves the formation of an enolate, which then undergoes intramolecular nucleophilic attack to displace one of the chlorine atoms, forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the methoxide on the carbonyl carbon opens the strained three-membered ring to yield a methyl cyclopentanecarboxylate (B8599756) derivative. However, a potential competing pathway for α,α'-dihaloketones is the elimination of HX to form α,β-unsaturated carbonyl compounds. researchgate.net

| Reaction | Typical Substrate | Typical Base | Product Type | Representative Yield |

| Favorskii Rearrangement | 2-Chlorocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | 70-80% |

This table presents representative data for a related substrate to illustrate typical reaction outcomes.

Ring Expansion: A classic method for one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. wikipedia.orgd-nb.info This process involves the conversion of a ketone to a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, undergoes rearrangement to an enlarged cycloketone. wikipedia.org The application of this methodology to this compound would first require the synthesis of the key β-amino alcohol intermediate. This could be achieved by reacting the ketone with a cyanide source to form the corresponding cyanohydrin, followed by reduction of the nitrile group to a primary amine. Subsequent treatment with nitrous acid would generate a diazonium salt, which upon loss of nitrogen gas and rearrangement, would yield a seven-membered ring, 4,4-dichlorocycloheptanone.

| Step | Reaction Type | Typical Reagents | Intermediate/Product |

| 1 | Cyanohydrin formation | KCN, H+ | 4,4-Dichloro-1-cyanocyclohexan-1-ol |

| 2 | Nitrile Reduction | LiAlH4 or H2/Catalyst | 1-(Aminomethyl)-4,4-dichlorocyclohexan-1-ol |

| 3 | Tiffeneau–Demjanov Rearrangement | NaNO2, HCl | 4,4-Dichlorocycloheptanone |

This table outlines the plausible synthetic sequence for the ring expansion of this compound.

The carbonyl group of this compound is a key functional handle for the construction of heterocyclic rings through condensation reactions with binucleophiles.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.gov However, α,β-unsaturated ketones can also serve as precursors. While this compound is not a 1,3-dicarbonyl compound, its reaction with hydrazine hydrate (B1144303) could potentially lead to the formation of a fused pyrazole (B372694) system. The initial reaction would likely form a hydrazone, which could then undergo further intramolecular reactions, potentially involving the gem-dichloro group, to form a tetracyclic system or undergo rearrangement. A more direct route to a fused pyrazole would involve a derivative, such as a 2-hydroxymethylene-4,4-dichlorocyclohexanone, which would provide the necessary 1,3-dicarbonyl equivalent for classical pyrazole synthesis.

Oxazoles: Oxazoles are another class of five-membered heterocycles containing nitrogen and oxygen. chemrxiv.org A common synthetic route involves the reaction of α-haloketones with amides (Robinson-Gabriel synthesis) or the cyclodehydration of α-acylamino ketones. durgapurgovtcollege.ac.inorganicchemistrytutor.com To utilize this compound in this context, it would first need to be functionalized at the α-position. For example, α-bromination followed by reaction with a primary amide could lead to a fused oxazole (B20620) derivative. Alternatively, reaction with hydroxylamine (B1172632) would yield an oxime, a common intermediate in various synthetic pathways.

Application of this compound as a Key Synthetic Intermediate

The dual reactivity of this compound makes it a valuable intermediate for assembling more elaborate molecular structures, such as polycyclic frameworks and potentially as a monomer for specialized polymers.

Polycyclic compounds, particularly those containing spirocyclic centers, are prevalent in natural products and medicinally relevant molecules. The C4 carbon of this compound is primed to become a spiro-center. While the gem-dichloro group itself can be a site for spirocyclization under specific conditions (e.g., reductive coupling), a more straightforward approach involves leveraging the carbonyl group. For instance, acid-catalyzed ketalization with a diol, such as ethylene (B1197577) glycol, would transform the carbonyl into a spiro-dioxolane moiety. This reaction protects the ketone while simultaneously creating a spirocyclic system. The resulting 4,4-dichloro-1,4-dioxaspiro[4.5]decane can then undergo further transformations at the gem-dichloro position.

The functional groups within this compound offer potential for its use as a monomer or precursor in the synthesis of advanced organic materials. The presence of two chlorine atoms allows for reactions typical of alkyl halides, such as nucleophilic substitution or the formation of organometallic reagents. The ketone can participate in condensation or addition polymerization. For example, condensation with aromatic diamines could potentially lead to the formation of poly(azomethine)s or polyamides after subsequent ring-opening or rearrangement reactions. Furthermore, gem-dihalo compounds can be precursors to polymers through various coupling reactions. Although direct polymerization of this compound is not widely documented, its derivatives could serve as building blocks. For instance, conversion to a gem-diboryl derivative could allow for its participation in polymerization reactions like ring-opening metathesis polymerization (ROMP), a powerful method for creating polymers with novel main-chain structures.

Chiral Induction and Stereoselective Synthesis from this compound (Potential for Asymmetric Transformations)

This compound is a prochiral molecule, meaning it lacks a plane of symmetry and can be converted into a chiral product in a single step. stereoelectronics.org This makes it an attractive starting material for asymmetric synthesis to produce enantiomerically enriched compounds.

Asymmetric Reduction: The enantioselective reduction of the ketone is a direct approach to creating a chiral center. Using chiral catalysts, such as those based on ruthenium complexes with chiral ligands (e.g., Noyori-type catalysts) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts), the carbonyl group can be reduced to a hydroxyl group with high enantioselectivity. This would yield optically active (R)- or (S)-4,4-dichlorocyclohexanol, a valuable chiral building block for further synthetic elaborations.

| Catalyst System | Hydrogen Source | Typical ee (%) |

| (R,R)-Noyori Ru-catalyst | Isopropanol | >95% |

| (S)-CBS Catalyst | BH3·SMe2 | >98% |

This table shows typical enantiomeric excess (ee) values for the asymmetric reduction of prochiral cyclic ketones.

Asymmetric Alkylation: The introduction of a substituent at the α-position of the ketone can also be performed stereoselectively. This typically involves the formation of a chiral enamine or enolate, often through the use of a chiral auxiliary or a chiral base. For example, a chiral auxiliary, such as a SAMP/RAMP hydrazone or an Evans oxazolidinone, can be temporarily attached to the molecule to direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, thereby creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-alkylated product. This strategy could be employed to synthesize chiral 2-alkyl-4,4-dichlorocyclohexanones.

Advanced Spectroscopic and Analytical Characterization of 4,4 Dichlorocyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 4,4-Dichlorocyclohexanone, various NMR techniques are employed to ascertain its unique structural features.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the cyclohexanone (B45756) ring. Due to the symmetrical nature of the molecule, with a plane of symmetry passing through the carbonyl group and the C-4 carbon, the protons on C-2 and C-6 are chemically equivalent, as are the protons on C-3 and C-5. This equivalence simplifies the spectrum, resulting in two sets of signals for the eight methylene protons.

The protons on the carbons adjacent to the carbonyl group (C-2 and C-6) are expected to appear at a downfield chemical shift, typically in the range of δ 2.5-3.0 ppm. This deshielding effect is due to the electron-withdrawing nature of the carbonyl group. These four protons would likely appear as a triplet. The protons on the carbons adjacent to the dichlorinated carbon (C-3 and C-5) would be expected to resonate further upfield, likely in the range of δ 2.0-2.5 ppm, and would also appear as a triplet due to coupling with the neighboring methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 | 2.5 - 3.0 | Triplet |

¹³C NMR for Carbon Skeleton Analysis and Isotopic Purity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected due to the molecule's symmetry.

The carbonyl carbon (C-1) is the most deshielded and will appear significantly downfield, typically in the range of δ 200-210 ppm. The carbon atom bearing the two chlorine atoms (C-4) will also be significantly deshielded due to the electronegativity of the chlorine atoms, with an expected chemical shift in the range of δ 80-90 ppm. The methylene carbons adjacent to the carbonyl group (C-2 and C-6) are expected to resonate around δ 40-50 ppm. The methylene carbons adjacent to the dichlorinated carbon (C-3 and C-5) would likely appear at a similar or slightly upfield position. It's worth noting that in related compounds like 2,2-dichlorocyclohexanone, the dichlorinated carbon appears at approximately δ 87 ppm nih.gov.

Isotopic purity can be assessed by the absence of unexpected signals that might arise from isotopic labeling (e.g., ¹³C enrichment at a specific position).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 200 - 210 |

| C-4 (CCl₂) | 80 - 90 |

| C-2, C-6 | 40 - 50 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals for the protons on C-2/C-6 and the protons on C-3/C-5, confirming their adjacent relationship in the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak connecting the proton signal for H-2/H-6 to the carbon signal for C-2/C-6, and another cross-peak linking the proton signal for H-3/H-5 to the carbon signal for C-3/C-5. This allows for the unambiguous assignment of the methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:

A correlation from the H-2/H-6 protons to the carbonyl carbon (C-1) and to the C-3/C-5 carbons.

A correlation from the H-3/H-5 protons to the dichlorinated carbon (C-4) and to the C-2/C-6 carbons.

These 2D NMR experiments, when analyzed together, provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby offering insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound and, consequently, its elemental formula. The calculated exact mass for C₆H₈Cl₂O is 165.9952 atomic mass units. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M⁺) for this compound would appear as a cluster of peaks. The most intense peak would correspond to the molecule containing two ³⁵Cl atoms. A peak at M+2, corresponding to a molecule with one ³⁵Cl and one ³⁷Cl, would have a relative intensity of approximately 65% of the M⁺ peak. A smaller peak at M+4, representing a molecule with two ³⁷Cl atoms, would also be observable with a relative intensity of about 10% of the M⁺ peak. This characteristic isotopic pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides valuable information about the molecule's structure. For ketones, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

For this compound, the following fragmentation pathways could be anticipated:

Alpha-Cleavage: Cleavage of the C1-C2 or C1-C6 bond could lead to the loss of a C₃H₄Cl₂ radical, resulting in a fragment ion.

Loss of Chlorine: The molecule could lose one or both chlorine atoms as radicals, leading to characteristic fragment ions.

Ring Cleavage: Various modes of ring cleavage could occur, leading to a complex pattern of smaller fragment ions.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity and fragmentation behavior under mass spectrometric conditions can be constructed, further confirming its identity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful, non-destructive tool for identifying functional groups and exploring the conformational landscape of molecules. americanpharmaceuticalreview.com Both IR and Raman spectroscopy measure the vibrational energies of a molecule, but they operate on different principles—IR spectroscopy measures the absorption of light, while Raman spectroscopy analyzes inelastically scattered light. americanpharmaceuticalreview.com This results in different selection rules, often making the techniques complementary.

Characterization of Carbonyl and C-Cl Stretches

The vibrational spectrum of this compound is dominated by characteristic signals from its carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

Carbonyl (C=O) Stretch: The C=O stretching vibration in a saturated six-membered ring, such as cyclohexanone, typically gives rise to a very strong and sharp absorption band in the IR spectrum. spectroscopyonline.compressbooks.pub For saturated ketones, this peak is expected in the range of 1705-1725 cm⁻¹. spectroscopyonline.com The high polarity of the carbonyl bond results in a significant change in dipole moment during vibration, making this an intense feature in IR spectroscopy. msu.edu In Raman spectroscopy, the C=O stretch is typically weaker.

Carbon-Chlorine (C-Cl) Stretches: The C-Cl stretching vibrations are found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position and number of bands depend on the substitution pattern and molecular conformation. For a geminal dichloro compound (two chlorine atoms on the same carbon), distinct symmetric and asymmetric stretching modes are expected. These vibrations involve a significant change in the molecule's polarizability, often resulting in strong signals in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C=O | Stretch | 1705 - 1725 | Strong | Weak to Medium |

| C-Cl | Asymmetric Stretch | ~700 - 800 | Medium to Strong | Medium to Strong |

| C-Cl | Symmetric Stretch | ~600 - 700 | Medium | Strong |

Conformational Analysis via Vibrational Signatures

The cyclohexanone ring is conformationally flexible, primarily adopting a chair conformation. The positions of the two chlorine atoms (axial vs. equatorial) can be investigated using vibrational spectroscopy, as different conformers possess distinct spectral signatures.

Studies on similar halogenated cyclohexanes have shown that the C-Cl stretching frequencies are highly sensitive to the stereochemical environment. researchgate.netresearchgate.net An axial C-Cl bond typically has a different vibrational frequency than an equatorial C-Cl bond due to variations in steric interactions and force constants. While the chair conformation of this compound is the most stable, analysis of temperature-dependent spectra or spectra in different solvents can reveal the presence of other conformers, such as a twist-boat form. qiboch.com The appearance of new bands or changes in the relative intensities of existing bands can be correlated with conformational equilibria. researchgate.net Computational methods are often paired with experimental data to assign specific vibrational modes to each conformer, providing a comprehensive understanding of the molecule's structural dynamics.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and effective monitoring of chemical reactions. hidenanalytical.comhelcom.fi

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural information for identification.

For analysis, the compound is typically injected into a GC equipped with a non-polar capillary column (e.g., 5% phenyl methyl siloxane). The oven temperature is ramped to elute compounds in order of increasing boiling point. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) at 70 eV. wisc.edu

The resulting mass spectrum provides two key pieces of information:

Molecular Weight: The molecular ion peak (M⁺) confirms the compound's mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Fragmentation Pattern: The molecule breaks apart in a predictable manner, providing a structural fingerprint. wisc.edu Common fragmentation pathways for cyclic ketones include alpha-cleavage (breaking the bond adjacent to the carbonyl group) and loss of small neutral molecules. youtube.com For this compound, fragmentation would likely involve the loss of a chlorine radical (Cl•) or a molecule of HCl, leading to characteristic fragment ions.

GC-MS is highly effective for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to track the consumption of reactants and the formation of products and byproducts. hidenanalytical.com

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methyl Siloxane) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50-80 °C, ramp at 10-20 °C/min to 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-450 m/z |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds, making it ideal for assessing the purity of this compound. rsc.org It is particularly useful for compounds that may not be suitable for GC due to low volatility or thermal instability.

A common approach for a moderately polar compound like this compound is reversed-phase HPLC (RP-HPLC). jcsp.org.pk In this mode, a non-polar stationary phase, such as a C18-silica column, is used with a polar mobile phase.

Methodology: The sample is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is pumped through the column. rsc.org By adjusting the ratio of the solvents (isocratic or gradient elution), the separation of the target compound from impurities can be optimized.

Detection: Detection is commonly achieved using an ultraviolet (UV) detector. epa.gov The carbonyl group in this compound possesses a weak n→π* electronic transition, which allows for UV absorption at a wavelength of approximately 280-300 nm. For enhanced sensitivity and specificity, the ketone can be derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH), which creates a hydrazone derivative that absorbs strongly at a higher wavelength (around 360-370 nm). epa.govauroraprosci.comwaters.com A diode-array detector (DAD) can be used to acquire full UV-Vis spectra of eluting peaks, aiding in peak identification and purity assessment. researchgate.net

Purity Assessment: The purity of a sample is determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. rsc.org This method provides a precise quantitative measure of purity.

Table 3: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

| Detector | UV/Vis or Diode-Array Detector (DAD) |

| Wavelength (Direct) | ~285 nm |

| Wavelength (DNPH-derivatized) | ~360 nm |

Computational and Theoretical Chemistry Studies of 4,4 Dichlorocyclohexanone

Electronic Structure and Bonding Analysis

Quantum Chemical Calculations (DFT, Ab Initio Methods)

DFT, with functionals like B3LYP, is widely used to study the geometry, electronic structure, and vibrational frequencies of organic molecules. For 4,4-dichlorocyclohexanone, DFT calculations would likely be employed to determine the optimized molecular geometry, bond lengths, and bond angles. It is expected that the C-Cl bonds will exhibit a degree of ionic character due to the high electronegativity of chlorine. The C=O bond of the ketone group will also be polarized.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous, albeit computationally expensive, approach to studying electronic structure. These methods could be used to obtain highly accurate energies and wavefunctions for this compound, which would be valuable for benchmarking DFT results and for a more detailed analysis of electron correlation effects.

Table 1: Predicted Focus of Quantum Chemical Calculations on this compound

| Calculation Type | Predicted Application to this compound |

| DFT (e.g., B3LYP) | Optimization of ground state geometry, calculation of vibrational frequencies, analysis of electronic properties like ionization potential and electron affinity. |

| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, detailed analysis of electron correlation, benchmarking of DFT results for improved accuracy. |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is non-uniform due to the presence of the electronegative chlorine and oxygen atoms. The chlorine atoms, being highly electronegative, will draw electron density away from the carbon atom to which they are attached (C4), creating a partial positive charge on this carbon and partial negative charges on the chlorine atoms. Similarly, the oxygen atom of the carbonyl group will pull electron density from the carbonyl carbon (C1), resulting in a partial positive charge on C1 and a partial negative charge on the oxygen.

An electrostatic potential (ESP) map would visually represent this charge distribution. For this compound, the ESP map is predicted to show regions of negative electrostatic potential (typically colored red) localized around the chlorine atoms and the carbonyl oxygen atom, indicating areas that are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms and the carbon atoms bonded to the electronegative atoms (C1 and C4), highlighting electron-deficient areas that are prone to nucleophilic attack.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Rationale |

| Carbonyl Oxygen | Negative (Red) | High electronegativity of oxygen. |

| Chlorine Atoms | Negative (Red) | High electronegativity of chlorine. |

| Carbonyl Carbon (C1) | Positive (Blue) | Bonded to highly electronegative oxygen. |

| C4 Carbon | Positive (Blue) | Bonded to two highly electronegative chlorines. |

| Ring Hydrogens | Slightly Positive (Blue/Green) | Lower electronegativity compared to carbon. |

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is likely to be localized on the lone pairs of the oxygen and chlorine atoms, as these are the highest energy electrons in the molecule. These regions would be the primary sites for electron donation in a reaction with an electrophile.

The LUMO, on the other hand, is expected to be centered on the antibonding π* orbital of the carbonyl group (C=O). This region represents the most favorable site for accepting electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity. The presence of the electron-withdrawing chlorine atoms would be expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted cyclohexanone (B45756).

Table 3: Predicted Frontier Molecular Orbitals of this compound

| Molecular Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Lone pairs of oxygen and chlorine atoms | Electron donor (nucleophilic center) |

| LUMO | π* orbital of the carbonyl group | Electron acceptor (electrophilic center) |

| HOMO-LUMO Gap | Moderate | Determines overall chemical reactivity |

Conformational Analysis of this compound

The conformational landscape of this compound is primarily governed by the preference of the six-membered ring to adopt a chair conformation to minimize angle and torsional strain. The presence of the geminal dichloro substituents at the C4 position introduces specific steric and electronic effects that influence the ring's dynamics.

Chair-Boat Interconversion Dynamics and Energy Barriers

Like cyclohexane (B81311), this compound is expected to undergo a chair-chair interconversion, passing through higher energy boat and twist-boat conformations. In the case of unsubstituted cyclohexane, the two chair conformations are degenerate. However, in substituted cyclohexanes, the relative energies of the two chair forms can differ. For this compound, the two chair conformations are identical due to the symmetry of the substitution pattern.

Steric and Electronic Effects on Conformational Preferences

The conformational landscape of this compound, like other cyclohexane derivatives, is dominated by the chair conformation, which minimizes angular and torsional strain. The stability of this conformation is further dictated by the interplay of steric and electronic effects stemming from its substituents. wikipedia.orgsapub.org Steric effects arise from non-bonding interactions and the spatial arrangement of atoms, while electronic effects involve the distribution of electron density through bonds and space. differencebetween.comstackexchange.com

In the chair conformation of this compound, the C4 carbon is geminally disubstituted, meaning one chlorine atom must occupy an axial position while the other occupies an equatorial position. This arrangement is fixed and does not allow for a ring-flip to an alternative, more stable conformation as seen in monosubstituted cyclohexanes.

Electronic Effects: Electronic effects in this compound are governed by the polar nature of the carbon-chlorine (C-Cl) and carbon-oxygen (C=O) bonds. The high electronegativity of chlorine and oxygen atoms creates significant bond dipoles. The interaction between the dipoles of the two C-Cl bonds and the C=O bond influences the conformational stability. In related 2-halocyclohexanones, theoretical calculations have shown that interactions between the halogen and the carbonyl group are critical in determining the preferred conformation. researchgate.net These interactions can be stabilizing or destabilizing depending on the orientation and distance between the dipoles. For this compound, the net molecular dipole and electrostatic potential are a vector sum of these individual bond dipoles, which in turn affects its intermolecular interactions and solvation properties.

| Effect | Contributing Factors | Expected Impact on Stability |

|---|---|---|

| Steric Effects | 1,3-diaxial repulsion between the axial chlorine at C4 and axial hydrogens at C2/C6. | Increases the potential energy of the molecule, introducing ring strain. |

| Electronic Effects | Dipole-dipole interactions between the C=O group and the two C-Cl bonds. | Influences the overall molecular dipole moment and electrostatic potential, affecting conformational energy. |

| Inductive effect of chlorine atoms withdrawing electron density from the cyclohexane ring. | Alters the reactivity of the carbonyl group. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the detailed characterization of reaction pathways and the high-energy transition states that connect reactants to products. rsc.org This approach is invaluable for understanding reaction mechanisms, kinetics, and thermodynamics.

Computational Elucidation of Reaction Mechanisms

While specific mechanistic studies for this compound are scarce, the general reactions of ketones, such as nucleophilic addition, are well-suited for computational elucidation. A representative reaction is the reduction of the carbonyl group by a hydride reagent like sodium borohydride.

Using quantum mechanical methods such as Density Functional Theory (DFT), the entire reaction pathway can be mapped. rsc.org This process involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and the hydride source) and the final products (4,4-dichlorocyclohexanol).

Transition State Location: Identifying the transition state (TS) structure, which represents the highest energy point along the minimum energy path of the reaction. libretexts.org The TS is a saddle point on the potential energy surface and is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

Reaction Coordinate Mapping: Tracing the intrinsic reaction coordinate (IRC) to ensure that the located transition state correctly connects the reactant and product states.

For cyclohexanones, the stereoselectivity of nucleophilic attack (i.e., whether the nucleophile adds to the axial or equatorial face of the carbonyl group) is a key mechanistic question. Computational studies on 2-halocyclohexanones have shown that the presence of halogen substituents significantly influences this selectivity. vu.nl The inclusion of solvent effects, either implicitly (using a continuum model) or explicitly (including individual solvent molecules), is often crucial to accurately reproduce experimental observations. researchgate.netvu.nl For this compound, computational modeling would predict the preferred direction of hydride attack and elucidate the electronic and steric reasons for this preference.

Prediction of Reaction Kinetics and Thermodynamics

Once the energies of the reactants, transition state, and products are calculated, key thermodynamic and kinetic parameters can be determined. researchgate.netprinceton.edu

Enthalpy of Reaction (ΔH): Calculated from the difference in the electronic energies and zero-point vibrational energies (ZPVE) of the products and reactants.

Gibbs Free Energy of Reaction (ΔG): Includes entropic contributions, providing a measure of the reaction's spontaneity under given conditions.

Kinetics: The rate of a reaction is determined by the energy barrier that must be overcome, known as the activation energy.

Activation Energy (Ea or ΔG‡): According to Transition State Theory, this is the Gibbs free energy difference between the transition state and the reactants (ΔG‡). wikipedia.orgfiveable.me A higher activation energy corresponds to a slower reaction rate.

The reaction rate constant (k) can then be estimated using the Eyring equation, which relates k to the activation free energy (ΔG‡). fiveable.me Computational studies can thus predict how the electronic-withdrawing chlorine atoms in this compound might affect the activation barrier for nucleophilic attack compared to unsubstituted cyclohexanone.

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

|---|---|---|

| ΔHrxn | Enthalpy of reaction. | -20.5 |

| ΔGrxn | Gibbs free energy of reaction. | -22.1 |

| ΔG‡ (Axial Attack) | Activation free energy for hydride attack from the axial face. | 15.2 |

| ΔG‡ (Equatorial Attack) | Activation free energy for hydride attack from the equatorial face. | 16.8 |

Molecular Dynamics Simulations (Potential for studying solvation or intermolecular interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound can provide detailed insights into its dynamic behavior, particularly its interactions with solvent molecules (solvation) and other solute molecules.

To study solvation, the this compound molecule is placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water). The simulation then calculates the forces between all atoms and uses Newton's laws of motion to evolve the system over time, generating a trajectory of atomic positions. mdpi.com

Analysis of this trajectory can reveal:

Solvent Structure: The arrangement of solvent molecules around the solute. For this compound in water, MD simulations would show how water molecules orient themselves around the polar carbonyl group (forming hydrogen bonds with the oxygen) and the hydrophobic chlorinated hydrocarbon backbone.

Solvation Shells: The number and stability of distinct layers of solvent molecules surrounding the solute.

Interaction Energies: The strength of the interactions between the solute and the solvent, which can be broken down into electrostatic and van der Waals components. This is fundamental to understanding solubility.

Intermolecular Interactions: In simulations with higher concentrations, MD can be used to study how multiple this compound molecules interact with each other. This can provide insight into aggregation behavior and the properties of the substance in its liquid state. utoronto.ca

| Simulation Type | Property to Study | Information Gained |

|---|---|---|

| Single molecule in water | Solvation | Structure of the hydration shell around the carbonyl and chloro- groups; Identification of key hydrogen bonding interactions. |

| Solubility | Calculation of the free energy of solvation to predict water solubility. | |

| Multiple molecules in solution | Intermolecular Interactions | Analysis of solute-solute interaction energies and preferred orientations; Understanding of aggregation tendencies. |

| Bulk Properties | Prediction of properties like density and diffusion coefficients in the liquid phase. |

Future Research Directions and Emerging Paradigms for 4,4 Dichlorocyclohexanone

Development of Highly Selective and Sustainable Synthetic Routes

Future efforts in the synthesis of 4,4-dichlorocyclohexanone will prioritize the development of highly selective and sustainable methods that align with the principles of green chemistry. A significant challenge in the halogenation of ketones is controlling selectivity to avoid the formation of undesired polychlorinated side products. arkat-usa.org Traditional methods often rely on harsh reagents and stoichiometric amounts of chlorinating agents, leading to significant waste generation.

Emerging research focuses on achieving high yields and selectivity by employing novel reagent systems in environmentally benign solvents, particularly water. For instance, the use of Oxone in combination with a chloride source like aluminum trichloride (B1173362) in an aqueous medium provides an efficient and greener alternative for the α,α-dichlorination of dicarbonyl compounds, a methodology that could be adapted for cyclohexanone (B45756). organic-chemistry.org This approach avoids toxic reagents and organic solvents, making the process more sustainable. organic-chemistry.org

Key goals for future synthetic routes include:

High Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product.

Use of Benign Solvents: Replacing traditional volatile organic solvents with water or other green alternatives. organic-chemistry.orgnih.gov

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems to reduce waste and improve efficiency.

Renewable Feedstocks: Investigating pathways that could potentially derive cyclohexanone from biomass, thereby creating a more sustainable lifecycle for its chlorinated derivatives.

The development of such routes is crucial for making the production of this compound more economically viable and environmentally responsible, particularly for large-scale industrial applications. nih.gov

Exploration of Novel Catalytic Systems for Dichlorination Reactions

The advancement of catalytic systems is central to overcoming the challenges of selective dichlorination. While direct chlorination of ketones can be unreliable, catalytic methods offer a promising avenue for precise control over the reaction. arkat-usa.org Future research will likely focus on several key areas of catalysis.

Organocatalysis: Chiral organocatalysts, such as Cinchona alkaloids and 2-aminobenzimidazole (B67599) derivatives, have demonstrated success in the enantioselective α-chlorination of 1,3-dicarbonyl compounds. mdpi.com While achieving gem-dichlorination at a non-activated carbon is a different challenge, the principles of activating the substrate or the chlorinating agent through organocatalysis could be extended to the synthesis of this compound. For example, chiral thiourea (B124793) catalysts have been used for the enantioselective nucleophilic α-chlorination of ketones using simple sodium chloride as the chlorine source. nih.govscribd.com

Transition Metal Catalysis: Transition metal complexes are also being explored for their catalytic activity in halogenation reactions. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to effectively catalyze the α-chlorination of ketones using acetyl chloride as the chlorinating agent, yielding good results without the formation of polychlorinated byproducts. arkat-usa.org Copper(II)-based catalysts have also been employed for enantioselective α-chlorination, demonstrating the potential of Lewis acid catalysis in these transformations. researchgate.net

Photocatalysis: The use of light to drive chemical reactions offers a powerful and sustainable approach. Photocatalytic systems could be designed to generate reactive chlorine species under mild conditions, potentially leading to greater control and selectivity in the dichlorination of cyclohexanone.

The table below summarizes some emerging catalytic approaches that could be investigated for the synthesis of this compound.

| Catalyst Type | Example Catalyst/System | Potential Advantages |

| Organocatalyst | Chiral Thiourea | Uses inexpensive NaCl; high enantioselectivity. nih.govscribd.com |

| Transition Metal | Ceric Ammonium Nitrate (CAN) | Mild conditions; good yields; avoids polychlorination. arkat-usa.org |

| Dual Catalyst System | Oxone/Aluminum Trichloride | Uses water as a solvent; inexpensive and non-toxic reagents. organic-chemistry.org |

Further research into these and other novel catalytic systems will be essential for developing efficient and highly selective methods for producing this compound.

Integration of Advanced Computational Methodologies in Reaction Design

Advanced computational chemistry is becoming an indispensable tool for understanding and designing complex chemical reactions. nih.gov In the context of this compound synthesis, computational methods can provide deep insights into reaction mechanisms, predict the selectivity of different catalytic systems, and guide the design of new, more efficient catalysts.

Mechanistic Elucidation: Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathways for the dichlorination of cyclohexanone. By calculating the energy profiles of different potential intermediates and transition states, researchers can understand the factors that control regioselectivity and identify the most likely mechanism. researchgate.net This knowledge is crucial for optimizing reaction conditions to favor the formation of the desired 4,4-dichloro isomer.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between a potential catalyst, the cyclohexanone substrate, and the chlorinating agent, it is possible to predict the catalyst's effectiveness. acs.org This in-silico approach allows for the evaluation of a large number of potential catalysts without the need for extensive experimental work, saving time and resources. For example, computational studies can help in understanding the role of non-covalent interactions, such as halogen bonds, in the catalytic cycle, which can be crucial for designing highly selective catalysts. acs.org

Predicting Reactivity: Computational models can also help in predicting the reactivity of this compound itself, opening up avenues for its use in further synthetic applications. By understanding its electronic structure and conformational preferences, chemists can better predict how it will behave in different chemical environments.

The integration of these computational tools will undoubtedly lead to a more rational and efficient approach to the synthesis and application of this compound. nih.gov

Uncovering Latent Reactivity and New Synthetic Applications of this compound

While this compound is a valuable intermediate, its full synthetic potential remains largely untapped. The gem-dichloro functional group offers a unique point for chemical modification, and future research will likely focus on uncovering its latent reactivity to develop new synthetic applications.

Transformations of the Gem-Dichloro Group: The two chlorine atoms on the same carbon provide a versatile handle for a variety of transformations. For example, these groups can be converted into other functional groups, such as carbonyls (ketones or aldehydes) through hydrolysis, or they can participate in reductive or coupling reactions. researchgate.net The exploration of these transformations could lead to the synthesis of novel carbocyclic and heterocyclic structures.

Precursor to Strained Systems: The dichlorinated carbon can be a precursor for the formation of cyclopropanes or other strained ring systems through intramolecular reactions. These unique structural motifs are of great interest in medicinal chemistry and materials science.

Use in Cascade Reactions: this compound could serve as a starting point for complex cascade reactions, where multiple bonds are formed in a single operation. The presence of both a ketone and a dichlorinated center allows for a sequence of reactions to be designed, leading to the rapid construction of complex molecular architectures.

The following table outlines potential areas for exploring the reactivity of this compound.

| Reaction Type | Potential Transformation | Resulting Structure |

| Nucleophilic Substitution | Reaction with nucleophiles | Functionalized cyclohexanones |

| Reductive Cyclization | Intramolecular reaction | Bicyclic compounds |

| Rearrangement Reactions | Favorskii-type rearrangements | Ring-contracted products |

| Coupling Reactions | Palladium-catalyzed cross-coupling | Arylated or alkylated cyclohexanones |

By systematically investigating these and other reactions, the utility of this compound as a versatile building block in organic synthesis can be significantly expanded.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis platforms offers significant advantages for the synthesis of this compound. rsc.orgseqens.com These technologies can improve the safety, efficiency, and scalability of chemical processes.

Flow Chemistry: Halogenation reactions, especially those using elemental halogens, are often highly exothermic and can be hazardous to perform on a large scale in traditional batch reactors. rsc.org Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time. wikipedia.org This enhanced control minimizes the risk of thermal runaways and allows for the safe use of highly reactive reagents. seqens.com The small reactor volume in flow systems also significantly enhances safety. rsc.orgresearchgate.netnih.gov For the synthesis of this compound, a flow process could enable precise control over the addition of the chlorinating agent, thereby improving selectivity and reducing the formation of byproducts.

Automated Synthesis: Automated synthesis platforms can accelerate the optimization of reaction conditions. wikipedia.orgnih.gov By systematically varying parameters such as catalyst loading, temperature, and reagent concentration, these systems can rapidly identify the optimal conditions for the synthesis of this compound. mit.eduacm.org This high-throughput screening approach can significantly reduce the time and effort required for process development. The combination of automated synthesis for optimization with flow chemistry for scale-up provides a powerful workflow for the efficient and safe production of fine chemicals.

The benefits of integrating these technologies are summarized below:

| Technology | Key Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety with hazardous reagents; precise control over reaction conditions; improved heat and mass transfer; easier scalability. rsc.orgseqens.comwikipedia.org |

| Automated Synthesis | Rapid optimization of reaction parameters; high-throughput screening of catalysts and conditions; improved reproducibility. wikipedia.orgnih.govmit.edu |

The adoption of these advanced manufacturing technologies will be a key enabler for the efficient, safe, and scalable production of this compound in the future.

Q & A

Q. Key Considerations :

- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Yield optimization requires stoichiometric control of chlorinating agents and inert atmosphere to prevent decomposition .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (cyclohexane ring protons) and absence of hydroxyl signals confirm ketone formation. Chlorine substituents cause deshielding in adjacent protons .

- ¹³C NMR : A carbonyl carbon signal near δ 210 ppm and distinct signals for dichloro-substituted carbons (δ 60–70 ppm) .

- GC-MS : Molecular ion peak at m/z 182 (C₆H₈Cl₂O⁺) and fragment ions at m/z 147 (loss of Cl) and 111 (loss of CO) .

Validation : Compare spectral data with PubChem entries for analogous compounds (e.g., 4-Cyano-4-phenylcyclohexanone) .

Advanced: How can regioselectivity challenges be addressed during dichlorination of cyclohexanone derivatives?

Methodological Answer:

Regioselective dichlorination at the 4,4-positions requires:

- Directing Groups : Introduce temporary groups (e.g., nitro or cyano) at the 4-position to steer electrophilic chlorination. Subsequent removal via hydrolysis or reduction ensures target specificity .

- Controlled Reaction Conditions : Use low temperatures (–10°C) and slow addition of chlorinating agents (e.g., Cl₂ or SOCl₂) to prevent over-chlorination. Statistical design of experiments (DoE) can optimize molar ratios and reaction time .

Example : A DoE approach for similar compounds achieved 85% regioselectivity by adjusting Cl₂ flow rate and catalyst loading .

Advanced: How should researchers resolve contradictions in thermal stability data for this compound?

Methodological Answer:

Conflicting thermal data (e.g., decomposition temperatures) can arise from impurities or analytical variability. To resolve:

Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition exotherms under nitrogen. Compare results with literature for chlorinated cyclohexanones (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone shows stability up to 150°C) .

TGA Analysis : Track mass loss under programmed heating. Discrepancies >5% warrant re-evaluation of sample purity via HPLC .

Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying heating rates or atmospheres) to isolate experimental artifacts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic vapor release .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Documentation : Align with SDS guidelines for chlorinated ketones, emphasizing flammability and reactivity risks .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic substitution pathways. Compare activation energies for 4,4- vs. 2,4-chlorination to predict regioselectivity .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DCM) to assess stabilization of intermediates. Experimental validation via kinetic studies is critical .

Case Study : For 4-Cyano-4-phenylcyclohexanone, DFT accurately predicted nitrile group directing effects, aligning with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.